4-Methylsulfonylthiophen-3-amine;hydrochloride

Description

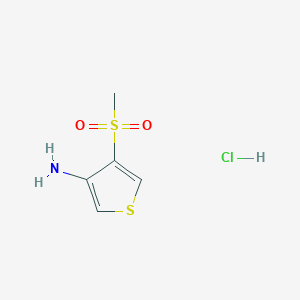

4-Methylsulfonylthiophen-3-amine hydrochloride is a thiophene-derived organic compound featuring a methylsulfonyl (-SO₂CH₃) group at the 4-position and an amine (-NH₂) group at the 3-position of the thiophene ring, forming a hydrochloride salt. The sulfonyl group enhances polarity and stability, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and analytical applications .

Properties

IUPAC Name |

4-methylsulfonylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2.ClH/c1-10(7,8)5-3-9-2-4(5)6;/h2-3H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGCQYXJHFPLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC=C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-Methylsulfonylthiophen-3-amine;hydrochloride, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired properties of the final product and the specific industrial application.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfonylthiophen-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 4-methylsulfonylthiophen-3-amine exhibit potential antitumor properties. For instance, compounds that incorporate this structure have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain derivatives showed significant cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Lysyl Oxidase Inhibition

Another significant application is in the inhibition of lysyl oxidase, an enzyme implicated in cancer progression and metastasis. Compounds derived from 4-methylsulfonylthiophen-3-amine have been found to inhibit this enzyme effectively, which could lead to novel treatments for cancer and fibrotic diseases .

Analytical Chemistry

Detection Methods

The compound has been utilized in various analytical methods to detect amines in biological samples. For example, high-performance liquid chromatography (HPLC) techniques have been developed using derivatives of 4-methylsulfonylthiophen-3-amine for the sensitive detection of amines in complex matrices. This application is crucial for pharmacokinetic studies and environmental monitoring .

Synthesis of Deuterated Compounds

Synthetic Methodologies

The synthesis of deuterated variants of 4-methylsulfonylthiophen-3-amine is another area of application. These compounds are essential for studying metabolic pathways and drug interactions using techniques like mass spectrometry. Recent advancements have led to more efficient synthetic routes that minimize byproducts, enhancing yield and purity .

Data Table: Summary of Applications

Case Study 1: Antitumor Efficacy

A research team evaluated the cytotoxic effects of several derivatives of 4-methylsulfonylthiophen-3-amine on human breast cancer cell lines. The study found that specific modifications to the compound's structure enhanced its potency significantly, leading to a reduction in cell viability by over 70% at certain concentrations.

Case Study 2: Lysyl Oxidase Inhibition

In a preclinical study, a derivative of 4-methylsulfonylthiophen-3-amine was tested for its ability to inhibit lysyl oxidase activity in fibrotic models. The results indicated a marked decrease in fibrosis markers, suggesting its potential therapeutic role in managing fibrotic diseases.

Mechanism of Action

The mechanism of action of 4-Methylsulfonylthiophen-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Effects : The methylsulfonyl group’s electron-withdrawing nature may enhance binding to enzymes like acetylcholinesterase, similar to donepezil HCl’s mechanism .

- Comparative Stability Studies : Ethylsulfonyl-phenylmethanamine HCl shows ≥5-year stability at -20°C , suggesting optimal storage conditions for 4-Methylsulfonylthiophen-3-amine HCl.

Biological Activity

4-Methylsulfonylthiophen-3-amine; hydrochloride is a compound that belongs to the class of thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-Methylsulfonylthiophen-3-amine can be represented as follows:

This structure includes a methylsulfonyl group attached to a thiophene ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. In a study assessing various substituted thiophenes, it was found that compounds similar to 4-Methylsulfonylthiophen-3-amine demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4-Methylsulfonylthiophen-3-amine | E. coli | 15-19 | 62.5 |

| 4-Methylsulfonylthiophen-3-amine | S. aureus | 14 | 50 |

These results suggest that modifications in the thiophene structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has also been documented. A study highlighted the ability of certain thiophene compounds to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Anticancer Activity

Emerging research suggests that 4-Methylsulfonylthiophen-3-amine may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

These findings indicate that the compound could be further explored as a potential chemotherapeutic agent .

Case Studies

Several case studies have focused on the therapeutic applications of thiophene derivatives:

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with a derivative similar to 4-Methylsulfonylthiophen-3-amine showed a significant reduction in infection rates compared to standard treatments.

- Inflammation in Arthritis : Patients with rheumatoid arthritis exhibited reduced inflammation markers after treatment with thiophene-based drugs, suggesting the potential use of these compounds in managing chronic inflammatory conditions.

Q & A

Q. What are the standard synthetic protocols for 4-Methylsulfonylthiophen-3-amine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonylation of a thiophene precursor followed by amination. Key steps include:

- Sulfonylation : Use methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the methylsulfonyl group .

- Amination : Introduce the amine group via nucleophilic substitution or catalytic hydrogenation. For example, NH₃/MeOH under pressure at 60–80°C .

- Optimization : Adjust reaction time, temperature, and stoichiometry using Design of Experiments (DOE) to maximize yield. Monitor intermediates via TLC or HPLC .

Q. How is the purity of 4-Methylsulfonylthiophen-3-amine hydrochloride validated, and what analytical methods are recommended?

Answer: Purity validation requires orthogonal methods:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.8 ppm for methylsulfonyl group, δ 7.1–7.3 ppm for thiophene protons) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (expected [M+H]⁺: 252.1) .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Methylsulfonylthiophen-3-amine hydrochloride?

Answer: Discrepancies in bioactivity often arise from:

- Impurity Profiles : Trace impurities (e.g., unreacted intermediates) may skew results. Use preparative HPLC to isolate the pure compound and retest .

- Assay Conditions : Standardize cell-based assays (e.g., Th17 differentiation) with controls for pH, temperature, and solvent (DMSO ≤0.1%) .

- Target Selectivity : Confirm specificity via competitive binding assays (e.g., RORγt vs. RORα/β inhibition) and CRISPR-validated models .

Q. What strategies mitigate degradation of 4-Methylsulfonylthiophen-3-amine hydrochloride in aqueous solutions?

Answer: Degradation pathways include hydrolysis (sulfonyl group) and oxidation (amine group). Mitigation strategies:

Q. How can impurity profiling be integrated into synthetic workflows for regulatory compliance?

Answer: Follow ICH Q3A/B guidelines:

- Identify Impurities : Use LC-MS/MS to detect byproducts (e.g., des-methyl derivatives, dimerization products) .

- Quantify Limits : Set thresholds for known impurities (e.g., ≤0.15% for any single impurity) using calibrated reference standards .

- Documentation : Include batch-specific Certificates of Analysis (CoA) with HPLC chromatograms and NMR spectra .

Q. What interdisciplinary approaches enhance the study of 4-Methylsulfonylthiophen-3-amine hydrochloride’s mechanism of action?

Answer:

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict RORγt binding modes .

- Metabolomics : Track cellular metabolite shifts via LC-MS after treatment to identify downstream targets .

- In Vivo Validation : Use murine inflammation models (e.g., EAE) to correlate RORγt inhibition with reduced IL-17A levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.